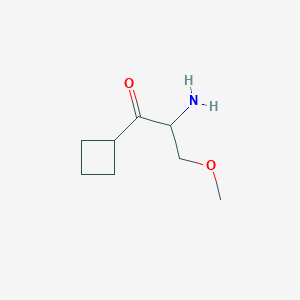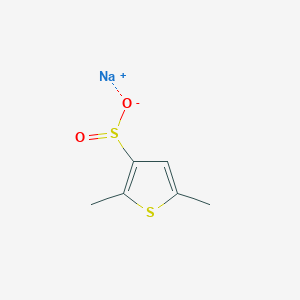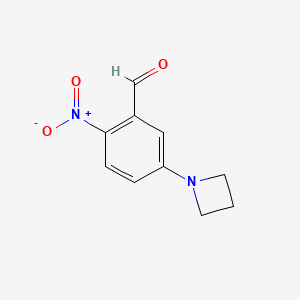
5-(Azetidin-1-yl)-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety. Azetidine is a four-membered nitrogen-containing heterocycle, and its incorporation into various chemical structures often imparts unique biological and chemical properties. The nitrobenzaldehyde component is known for its reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The nitrobenzaldehyde moiety can be introduced through a condensation reaction with appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of secondary or tertiary alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Azetidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-1-yl)-2-nitrobenzaldehyde involves its interaction with biological targets through its functional groups. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics.
3-Chloro-2-azetidinone: Exhibits anticonvulsant activity.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in antiviral therapeutics.
Uniqueness
5-(Azetidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of the azetidine ring and the nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other azetidine derivatives, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-(azetidin-1-yl)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-7-8-6-9(11-4-1-5-11)2-3-10(8)12(14)15/h2-3,6-7H,1,4-5H2 |
Clé InChI |
WJYFQWUEWNAZOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


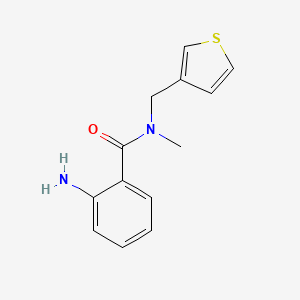
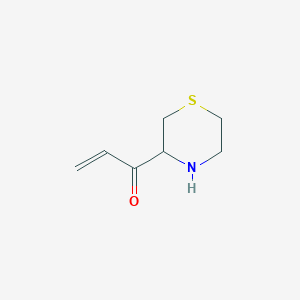
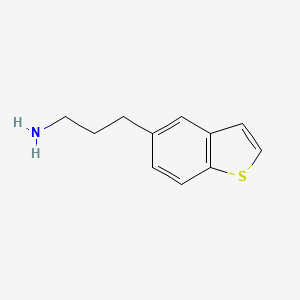
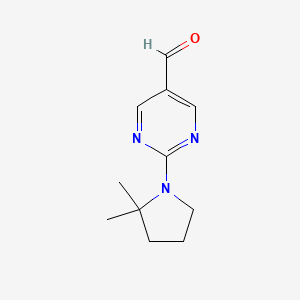
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
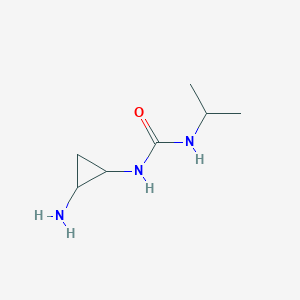

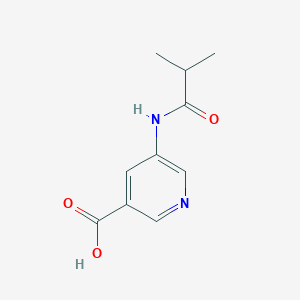
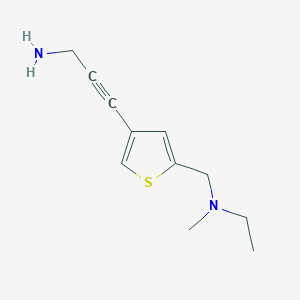

![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)
